Structural Differentiation from Scyptolin A: N-Butyroyl-Ala Sidechain Adds 140 Da and Alters Physicochemical Profile
Scyptolin B differs from its closest structural analog, Scyptolin A, by the presence of an N-butyroyl-Ala moiety esterified to the Thr3 hydroxyl. This modification increases the molecular weight by ~140 Da (1121.5 vs. 981.5 g/mol) and adds seven non-hydrogen atoms (C7H11NO2) to the periphery of the conserved 19-membered ring core [1]. The additional sidechain introduces a secondary amide and a terminal n-propyl group absent in Scyptolin A, predictably altering logP and hydrogen-bonding capacity. Both compounds share identical in vitro elastase inhibitory potency (IC50 3.1 µg/mL), indicating that the sidechain is tolerated in the binding site without disrupting target engagement, but provides a structurally distinct chemical entity for SAR exploration [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 1121.541 g/mol; formula C52H80ClN9O16 |
| Comparator Or Baseline | Scyptolin A: MW 981.5 g/mol; formula C45H69ClN8O14 |
| Quantified Difference | ΔMW = +140.0 g/mol; Δatoms = +C7H11NO2 (N-butyroyl-Ala sidechain) |
| Conditions | High-resolution mass spectrometry; 1H/13C NMR structural elucidation in DMSO-d6 [1] |
Why This Matters
For procurement, this structural distinction ensures that Scyptolin B is not interchangeable with Scyptolin A in studies requiring a specific molecular scaffold; the sidechain may differentially affect solubility, permeability, and off-target profiles that have not yet been empirically measured but are intrinsic to compound identity.
- [1] Matern U, Oberer L, Falchetto RA, Erhard M, König WA, Herdman M, Weckesser J. Scyptolin A and B, cyclic depsipeptides from axenic cultures of Scytonema hofmanni PCC 7110. Phytochemistry. 2001 Dec;58(7):1087-95. doi:10.1016/S0031-9422(01)00400-9. View Source
